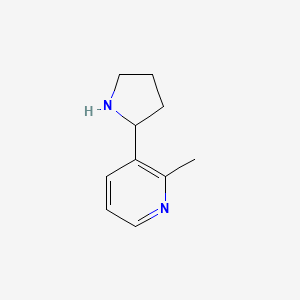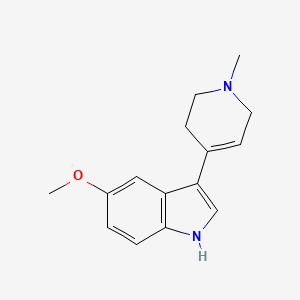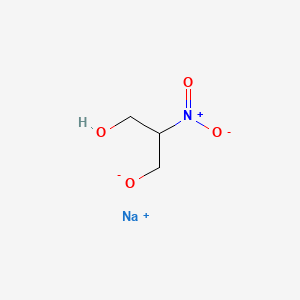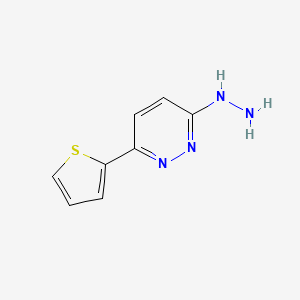![molecular formula C9H10N2O4 B1305342 3-ヒドロキシ-2-[(ピリジン-4-カルボニル)-アミノ]-プロピオン酸 CAS No. 877036-93-6](/img/structure/B1305342.png)
3-ヒドロキシ-2-[(ピリジン-4-カルボニル)-アミノ]-プロピオン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid” is a compound with the molecular formula C9H10N2O4 . It is also known by other names such as 3-Hydroxy-2-(isonicotinamido)propanoic acid and 3-hydroxy-2-(pyridine-4-carbonylamino)propanoic acid . The compound has a molecular weight of 210.19 g/mol .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C9H10N2O4/c12-5-7(9(14)15)11-8(13)6-1-3-10-4-2-6/h1-4,7,12H,5H2,(H,11,13)(H,14,15) . This string represents the compound’s molecular structure in a standardized textual format. The compound’s structure includes a pyridine ring attached to a carbonyl group, which is further attached to an amino-propionic acid group .
Physical And Chemical Properties Analysis
This compound has several computed properties, including a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . Its topological polar surface area is 99.5 Ų . The compound’s exact mass and monoisotopic mass are both 210.06405680 g/mol .
作用機序
3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid is a competitive inhibitor of the enzyme alanine aminotransferase (ALT). ALT is responsible for the conversion of alanine to pyruvate, and 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid inhibits this conversion by binding to the active site of the enzyme. This inhibition of ALT leads to the accumulation of alanine in the cell, which can then be used for various metabolic processes.
Biochemical and Physiological Effects
3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can lead to oxidative stress and cell damage. It has also been shown to reduce inflammation, and to have a protective effect on the liver. Additionally, 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid has been shown to have a beneficial effect on glucose metabolism, and to reduce cholesterol levels.
実験室実験の利点と制限
3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized in a two-step reaction. Additionally, 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid is relatively stable and has a long shelf life. However, one limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for research using 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid. These include further studies of its mechanism of action, as well as studies of its effects on other enzymes, proteins, and metabolic pathways. Additionally, further studies could be done to investigate the potential therapeutic applications of 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid, such as its use as an anti-inflammatory or anti-oxidant agent. Finally, further studies could be done to explore the potential of 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid as a drug delivery vehicle, as well as its potential use in drug discovery and development.
合成法
3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid can be synthesized using a two-step reaction. The first step involves the reaction of pyridine-4-carbonyl chloride with 2-amino-3-hydroxypropionic acid (AHPA) in aqueous solution. This reaction yields 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid as the major product. The second step involves the reaction of 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid with an alkylating agent such as dimethyl sulfate. This reaction yields the alkylated derivative of 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid.
科学的研究の応用
抗真菌作用
“3-ヒドロキシ-2-[(ピリジン-4-カルボニル)-アミノ]-プロピオン酸”と類似した化合物は、グリセオフルビンなどの一般的な抗真菌剤と比較して、さまざまな皮膚糸状菌に対して強力な活性を示すことが示されています 。これは、対象の化合物が新しい抗真菌薬の開発において探索できる抗真菌特性を有する可能性があることを示唆しています。
化粧品およびスキンケア
類似の化合物は、皮膚色素メラニンの生合成におけるチロシナーゼ阻害特性により、化粧品やスキンケア製剤の美白剤として使用されてきました 。この化合物は、化粧品製品において同様の用途のために研究される可能性があります。
抗菌活性
関連する化合物は、中程度から良好な抗菌特性を示しています 。これは、”3-ヒドロキシ-2-[(ピリジン-4-カルボニル)-アミノ]-プロピオン酸”が、新しい抗菌剤の開発につながる可能性のある抗菌効力を研究できることを示しています。
金属イオンとの相互作用
赤外線分光法による研究では、類似の化合物における希土類金属イオンとリガンド間の相互作用が明らかになっています 。この特性は、特定の所望の特性を持つ新しいポリマーまたは材料の合成に関わる研究において利用できます。
特性
IUPAC Name |
3-hydroxy-2-(pyridine-4-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-5-7(9(14)15)11-8(13)6-1-3-10-4-2-6/h1-4,7,12H,5H2,(H,11,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZGHDVYGKKCCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC(CO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


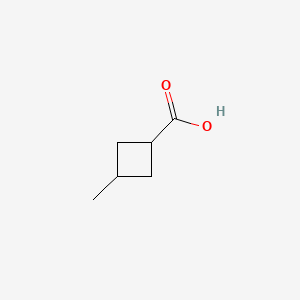
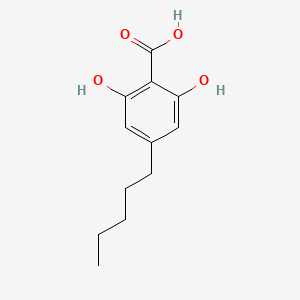
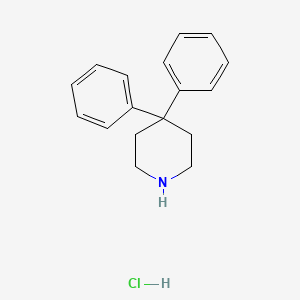


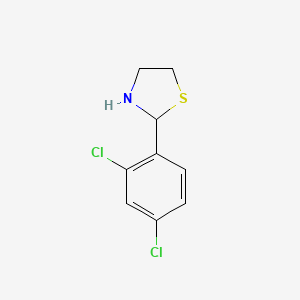
![Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine](/img/structure/B1305273.png)
